Pyrophosphohistidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

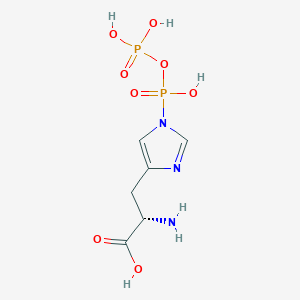

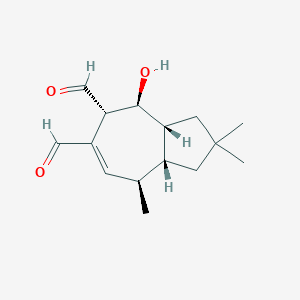

Pyrophosphohistidine, also known as phosphohistidine pyrophosphate, is a phosphorylated histidine residue that plays a crucial role in various cellular processes. This molecule is formed by the condensation of two phosphate groups with a histidine residue, resulting in the formation of a pyrophosphate bond. Pyrophosphohistidine has been found to be involved in several signaling pathways, including those that regulate cell growth, differentiation, and apoptosis.

Wirkmechanismus

PyroPyrophosphohistidinedine functions as a phosphorylated histidine residue that can be used to regulate protein activity and function. It can act as a phosphate donor, transferring its phosphate group to other proteins, thereby regulating their activity. PyroPyrophosphohistidinedine can also interact with other proteins, leading to the activation or inhibition of their function.

Biochemische Und Physiologische Effekte

PyroPyrophosphohistidinedine has been found to have several biochemical and physiological effects. It has been shown to regulate the activity of several enzymes, including kinases and phosphatases, which are involved in cellular signaling pathways. PyroPyrophosphohistidinedine has also been found to play a role in the regulation of ion channels and transporters, which are involved in the maintenance of cellular homeostasis. Additionally, pyroPyrophosphohistidinedine has been found to be involved in the regulation of gene expression, leading to changes in cellular function and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

PyroPyrophosphohistidinedine is a valuable tool for scientific research, as it can be used to study cellular signaling pathways and protein function. However, there are some limitations to its use in lab experiments. PyroPyrophosphohistidinedine is a relatively unstable molecule and can be difficult to work with. Additionally, its synthesis can be challenging, requiring specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for the study of pyroPyrophosphohistidinedine. One area of research is the development of new methods for the synthesis of pyroPyrophosphohistidinedine, making it more accessible for scientific research. Another area of research is the identification of new cellular signaling pathways and protein targets that are regulated by pyroPyrophosphohistidinedine. Additionally, the study of pyroPyrophosphohistidinedine in disease states, such as cancer, could lead to the development of new therapies and treatments.

Synthesemethoden

The synthesis of pyroPyrophosphohistidinedine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of histidine with pyrophosphate, resulting in the formation of pyroPyrophosphohistidinedine. Enzymatic synthesis, on the other hand, involves the use of enzymes such as pyrophosphatase and histidine kinase to catalyze the formation of pyroPyrophosphohistidinedine.

Wissenschaftliche Forschungsanwendungen

PyroPyrophosphohistidinedine has been found to be involved in several signaling pathways, including those that regulate cell growth, differentiation, and apoptosis. It has also been found to be involved in the regulation of protein activity and function. PyroPyrophosphohistidinedine is a critical molecule in the study of cellular signaling pathways and protein function, making it a valuable tool for scientific research.

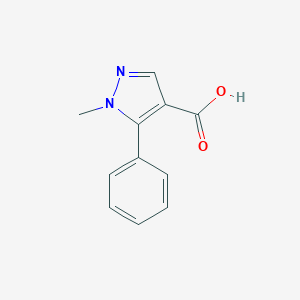

Eigenschaften

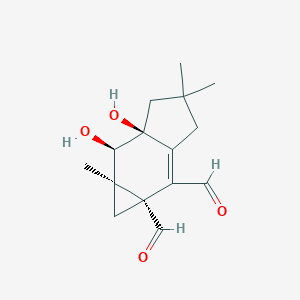

CAS-Nummer |

100764-00-9 |

|---|---|

Produktname |

Pyrophosphohistidine |

Molekularformel |

C6H11N3O8P2 |

Molekulargewicht |

315.11 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[1-[hydroxy(phosphonooxy)phosphoryl]imidazol-4-yl]propanoic acid |

InChI |

InChI=1S/C6H11N3O8P2/c7-5(6(10)11)1-4-2-9(3-8-4)18(12,13)17-19(14,15)16/h2-3,5H,1,7H2,(H,10,11)(H,12,13)(H2,14,15,16)/t5-/m0/s1 |

InChI-Schlüssel |

BYJLVVUFWOYJOM-YFKPBYRVSA-N |

Isomerische SMILES |

C1=C(N=CN1P(=O)(O)OP(=O)(O)O)C[C@@H](C(=O)O)N |

SMILES |

C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N |

Kanonische SMILES |

C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N |

Andere CAS-Nummern |

100764-00-9 |

Synonyme |

pyrophosphohistidine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)